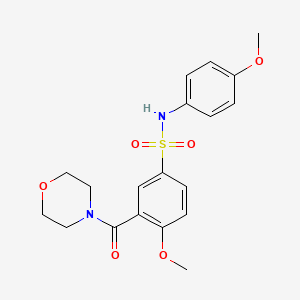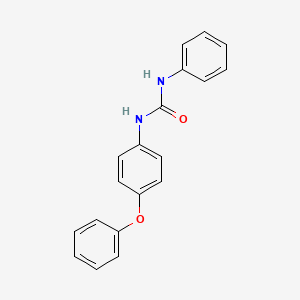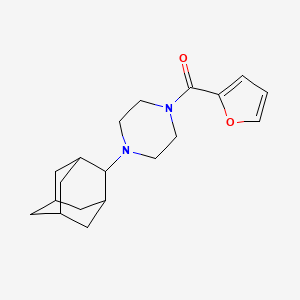
2-chloro-N-cyclopentyl-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclopentyl-4-methylbenzamide, also known as CCMI, is a synthetic compound that has been widely used in scientific research for its unique properties. CCMI is a member of the benzamide family and has a molecular weight of 249.75 g/mol. This compound is commonly used in the field of pharmacology and has been shown to have a wide range of biological effects.
Wirkmechanismus
The mechanism of action of 2-chloro-N-cyclopentyl-4-methylbenzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways in the body. This compound has been shown to have a positive effect on the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
2-chloro-N-cyclopentyl-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have analgesic properties and has been used in the treatment of chronic pain. 2-chloro-N-cyclopentyl-4-methylbenzamide has also been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-cyclopentyl-4-methylbenzamide in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other receptors in the body. However, one limitation of using 2-chloro-N-cyclopentyl-4-methylbenzamide is its relatively low potency compared to other sigma-1 receptor ligands. This can make it difficult to achieve the desired biological effects at low concentrations.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-cyclopentyl-4-methylbenzamide. One potential area of research is the development of more potent sigma-1 receptor ligands based on the structure of 2-chloro-N-cyclopentyl-4-methylbenzamide. Another potential area of research is the investigation of the role of the sigma-1 receptor in various disease states, including cancer and psychiatric disorders. Additionally, the potential therapeutic benefits of 2-chloro-N-cyclopentyl-4-methylbenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.
Synthesemethoden
The synthesis of 2-chloro-N-cyclopentyl-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with cyclopentylamine in the presence of a coupling reagent. The resulting product is then purified using chromatography techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-cyclopentyl-4-methylbenzamide has been extensively used in scientific research due to its ability to selectively bind to certain types of receptors in the body. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a wide range of biological processes including pain perception, cell survival, and neuroprotection.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopentyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-6-7-11(12(14)8-9)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJVTRTYGROWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-cyclopentyl-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)


![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)
![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)